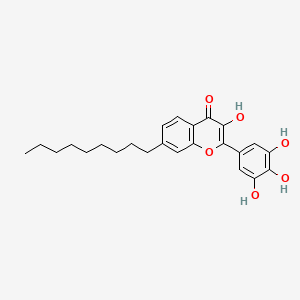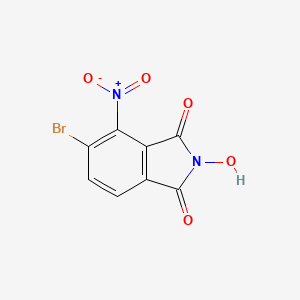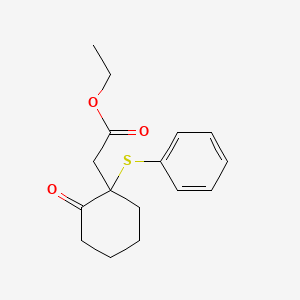![molecular formula C17H24N4 B12600675 3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile CAS No. 648434-57-5](/img/structure/B12600675.png)
3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key components in drug design due to their biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-formylbenzonitrile with piperidine under specific conditions to form an intermediate Schiff base. This intermediate is then reacted with ethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and exhibit similar biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Pyrazole derivatives: Often used in medicinal chemistry for their versatile reactivity and biological activity.
Uniqueness
3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile is unique due to its specific structure, which combines the piperidine moiety with an ethylamine group. This unique combination allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .
特性
CAS番号 |
648434-57-5 |
|---|---|
分子式 |
C17H24N4 |
分子量 |
284.4 g/mol |
IUPAC名 |
3-[N-ethyl-4-(piperidin-1-yliminomethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H24N4/c1-2-20(12-6-11-18)17-9-7-16(8-10-17)15-19-21-13-4-3-5-14-21/h7-10,15H,2-6,12-14H2,1H3 |
InChIキー |
AGHPUHNKERMMDP-UHFFFAOYSA-N |
正規SMILES |
CCN(CCC#N)C1=CC=C(C=C1)C=NN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)

![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide](/img/structure/B12600617.png)


![N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B12600634.png)
![5-{[3-(Hexyloxy)-4-(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12600648.png)
![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12600676.png)
![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)

